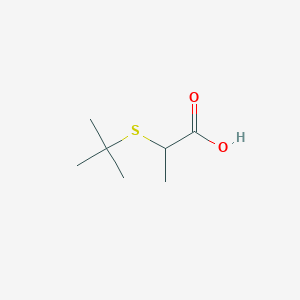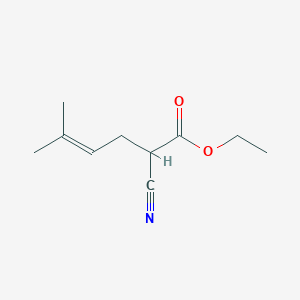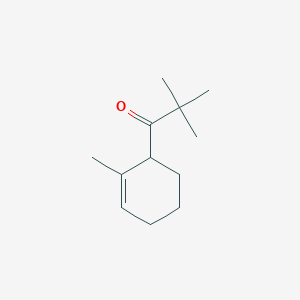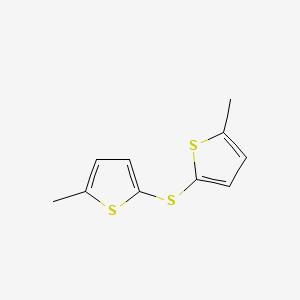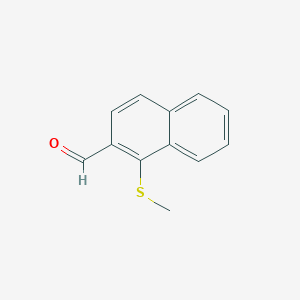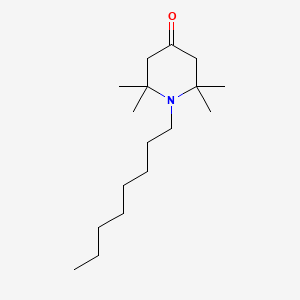
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octyl group at position 1 of the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which significantly influences its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one typically involves the alkylation of 2,2,6,6-tetramethylpiperidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of metal oxide catalysts can enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidines depending on the nature of the substituent introduced.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one has several applications in scientific research:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one involves its interaction with molecular targets through its sterically hindered nitrogen atom. This steric hindrance reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . The compound can form complexes with metal ions, acting as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the octyl substituent.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A derivative used as a stable free radical in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is unique due to the presence of the octyl group, which imparts additional steric hindrance and influences its chemical reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
CAS No. |
52636-80-3 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-octylpiperidin-4-one |
InChI |
InChI=1S/C17H33NO/c1-6-7-8-9-10-11-12-18-16(2,3)13-15(19)14-17(18,4)5/h6-14H2,1-5H3 |
InChI Key |
LWZHEUCHXKOVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(CC(=O)CC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


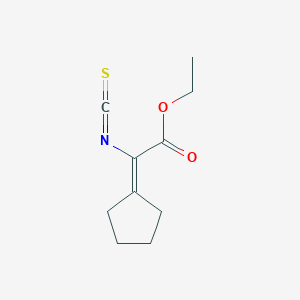
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


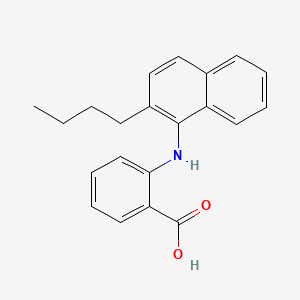
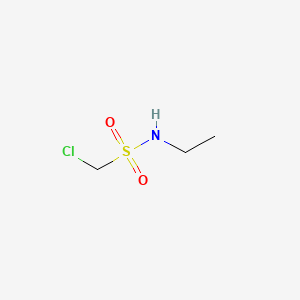
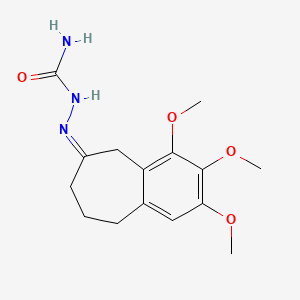
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
